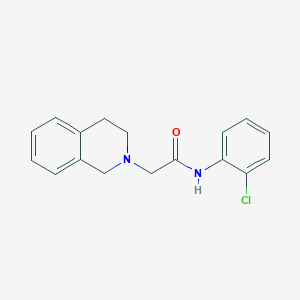![molecular formula C15H18N2O3S B6076397 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B6076397.png)
3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole is a chemical compound with potential applications in scientific research. This compound is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.
作用机制
The mechanism of action of 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole involves its binding to the allosteric site of this compound, which inhibits the activation of this receptor by glutamate. This leads to a decrease in intracellular calcium levels and a reduction in downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. The inhibition of this compound signaling has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of this compound signaling. This compound has been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in addiction and reward-related behaviors. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models. However, the exact physiological effects of this compound are still under investigation.
实验室实验的优点和局限性
One of the advantages of using 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole in lab experiments is its high potency and selectivity for this compound. This allows for precise modulation of this compound signaling without affecting other receptors. Additionally, this compound has good pharmacokinetic properties, such as high brain penetration and long half-life. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, careful dose optimization and toxicity testing are necessary before using this compound in in vivo experiments.
未来方向
There are several future directions for the use of 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole in scientific research. One direction is to investigate the therapeutic potential of this compound in various neurological and psychiatric disorders, such as addiction, anxiety, depression, and neurodegenerative diseases. Another direction is to identify the downstream signaling pathways of this compound and to develop new therapeutic targets. Additionally, the development of new this compound antagonists with improved potency, selectivity, and safety profiles is an ongoing area of research.
合成方法
The synthesis of 3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole involves several steps. The starting material is 4-bromo-2,6-dimethylisoxazole, which is reacted with sodium hydride and 1-benzylpiperidine to form 4-(1-benzylpiperidin-4-yl)-2,6-dimethylisoxazole. This intermediate is then treated with phenylsulfonyl chloride and triethylamine to obtain 4-(1-benzylpiperidin-4-yl)-3,5-dimethylisoxazole-phenylsulfonate. Finally, the benzyl group is removed by hydrogenation to yield this compound.
科学研究应用
3,5-dimethyl-4-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole has potential applications in various scientific research fields. As a potent this compound antagonist, this compound can be used to investigate the role of this compound in various physiological and pathological processes, such as addiction, anxiety, depression, and neurodegenerative diseases. Additionally, this compound can be used to study the downstream signaling pathways of this compound and to identify potential therapeutic targets.
属性
IUPAC Name |
4-[1-(benzenesulfonyl)pyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-15(12(2)20-16-11)14-9-6-10-17(14)21(18,19)13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYWJGKDZAMQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]urea](/img/structure/B6076316.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B6076327.png)

![3-cyano-5-fluoro-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6076347.png)

![3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide](/img/structure/B6076357.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6076360.png)
![potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6076367.png)
![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B6076374.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6076388.png)
![2-{[3-(4-methoxyphenyl)-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6076396.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(2-pyridinylmethyl)prolinamide](/img/structure/B6076401.png)
![2-(3-methoxyphenyl)-1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)piperidine](/img/structure/B6076416.png)